2-Oxo-2-phenylethyl 2-(heptanoylamino)acetate
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Overview
Description
2-Oxo-2-phenylethyl 2-(heptanoylamino)acetate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-(heptanoylamino)acetate typically involves multiple steps, starting with the preparation of the core structure, 2-Oxo-2-phenylethyl acetate. This can be achieved through the reaction of phenylglyoxal with acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2-(heptanoylamino)acetate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenylglyoxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylglyoxylic acid derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-Oxo-2-phenylethyl 2-(heptanoylamino)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2-(heptanoylamino)acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways involved would depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl acetate: A simpler analog without the heptanoylamino group.
Phenylglyoxylic acid: An oxidation product of the phenyl ring.
2-Oxo-2-phenylethyl formate: Another ester derivative with a different acyl group.
Uniqueness
2-Oxo-2-phenylethyl 2-(heptanoylamino)acetate is unique due to the presence of both the phenyl and heptanoylamino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
phenacyl 2-(heptanoylamino)acetate |
InChI |
InChI=1S/C17H23NO4/c1-2-3-4-8-11-16(20)18-12-17(21)22-13-15(19)14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3,(H,18,20) |
InChI Key |
QIKMFLOKWLHKST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NCC(=O)OCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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